molecular formula C14H12N2O3 B13959744 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester CAS No. 64399-33-3

1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester

Cat. No.: B13959744
CAS No.: 64399-33-3
M. Wt: 256.26 g/mol
InChI Key: DSYTVTCQTXYCFF-UHFFFAOYSA-N
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Description

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which combines elements of both pyrimidine and quinoline. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic catalytic conditions . The reaction conditions often involve the use of ethanol as a solvent and acetic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.

Chemical Reactions Analysis

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. For example, it may act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurotransmission . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester can be compared with other similar compounds such as:

The uniqueness of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester lies in its specific fused ring structure and the potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

64399-33-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 1-oxo-5,6-dihydropyrimido[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)10-8-15-12-7-6-9-4-2-3-5-11(9)16(12)13(10)17/h2-5,8H,6-7H2,1H3

InChI Key

DSYTVTCQTXYCFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2CCC3=CC=CC=C3N2C1=O

Origin of Product

United States

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